4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with various reagents under controlled conditions . One common method includes the condensation of 2,2,6,6-tetramethyl-4-piperidone with hydrazine to form a hydrazone, followed by high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine, which is then oxidized to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as oxo-TEMPO.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone and iodine, and reducing agents such as hydrazine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as oxo-TEMPO and other amine derivatives .
Scientific Research Applications
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid involves its interaction with various molecular targets and pathways. The compound’s piperidine ring allows it to interact with reactive oxygen species (ROS), making it useful in studies involving oxidative stress and radical chemistry . The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable radical used in similar research applications involving ROS.
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid: Another derivative used in studies involving metal-carbonyl tracers.
Uniqueness
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and research applications. Its stability and reactivity make it a valuable tool in studies involving radical chemistry and protein interactions .
Properties
IUPAC Name |
4-oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2)7-9(8-13(3,4)15-12)14-10(16)5-6-11(17)18/h9,15H,5-8H2,1-4H3,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHZVHPSVEWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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